3-[1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also has an amide group (-CONH2), a carboxylic acid group (-COOH), and two chlorinated phenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and aromatic rings. These groups would likely contribute to the overall stability of the molecule and could potentially participate in various chemical reactions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, while the carboxylic acid group could undergo reactions such as esterification or decarboxylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of polar groups like the amide and carboxylic acid could increase its solubility in polar solvents .Future Directions
Properties
IUPAC Name |
3-[1-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-5-(4-chlorophenyl)pyrrol-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c1-14-18(24)3-2-4-19(14)25-21(27)13-26-17(10-12-22(28)29)9-11-20(26)15-5-7-16(23)8-6-15/h2-9,11H,10,12-13H2,1H3,(H,25,27)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZUYUVSGHSVGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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